2,4-Dicyano-3-butyl-3-methylglutarimide
Description
2,4-Dicyano-3-butyl-3-methylglutarimide is a substituted glutarimide derivative featuring two cyano groups at the 2- and 4-positions, a butyl chain at the 3-position, and a methyl group also at the 3-position. However, the provided evidence lacks specific data on its synthesis, physical properties, or applications, necessitating reliance on general chemical knowledge for this overview.
Properties
CAS No. |
64635-92-3 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-butyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-12(2)8(6-13)10(16)15-11(17)9(12)7-14/h8-9H,3-5H2,1-2H3,(H,15,16,17) |
InChI Key |
CBZUMPOKTUVIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(C(=O)NC(=O)C1C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyano-3-butyl-3-methylglutarimide typically involves multi-step organic reactions. One common method includes the reaction of a suitable glutarimide precursor with butyl and methyl substituents, followed by the introduction of cyano groups at the 2 and 4 positions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyano-3-butyl-3-methylglutarimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,4-Dicyano-3-butyl-3-methylglutarimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 2,4-Dicyano-3-butyl-3-methylglutarimide exerts its effects involves interactions with specific molecular targets. The nitrile and imide groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be drawn based on functional groups and substitution patterns seen in related compounds:
Cyano-Substituted Heterocycles
Compounds with multiple cyano groups, such as 1,2-dicyanobenzene or tetracyanoethylene, exhibit high reactivity in cycloaddition reactions and electron-deficient character. The dual cyano groups in 2,4-Dicyano-3-butyl-3-methylglutarimide likely enhance its electrophilicity compared to non-cyano analogs, though specific reactivity data are absent in the evidence.
Alkyl-Substituted Glutarimides
Methyl Ester Derivatives
lists methyl esters like dodecanoic acid methyl ester (CAS 111-82-0) , which share ester functionalities but lack the glutarimide core. Methyl esters typically exhibit higher volatility and lower thermal stability than cyano-substituted glutarimides.
Challenges in Comparative Analysis
The absence of direct data on this compound in the provided evidence limits quantitative comparisons. For example:
- Physical Properties : Melting points, boiling points, and solubility data are unavailable.
- Biological Activity: No toxicity or efficacy studies are referenced.
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